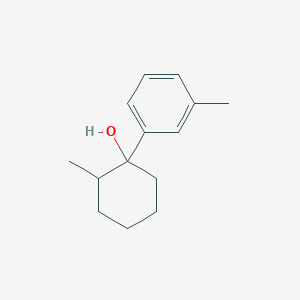
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL is an organic compound with the molecular formula C14H20O It belongs to the class of cyclohexanols and is characterized by a cyclohexane ring substituted with a methyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of 3-methyl-2-cyclohexen-1-one using sodium borohydride. Another method includes the reaction of cyclohexene with methyl vinyl ketone, catalyzed by a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-ol: Similar in structure but differs in the position of the methyl group.
1-Methylcyclohexene: Lacks the phenyl group, making it less complex.
4-Methylcyclohexene: Another isomer with different substitution patterns.
Uniqueness
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL, commonly referred to as a cyclohexanol derivative, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O |
| Molecular Weight | 194.29 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to known antimicrobial agents, suggesting its potential use in treating infections caused by resistant strains.
The mechanism by which this compound exerts its biological effects involves:
- Membrane Disruption: The compound may interact with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition: It has been suggested that this compound can inhibit specific enzymes involved in bacterial metabolism, thereby reducing their viability.
Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study reported:
- MIC for S. aureus : 32 µg/mL
- MIC for E. coli : 64 µg/mL
These results indicate a moderate level of antimicrobial activity, warranting further investigation into its therapeutic applications .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of the compound. In vitro tests demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. This suggests a possible role in managing inflammatory conditions .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Compound A | 16 | 32 |
| Compound B | 64 | 128 |
This table highlights that while the compound shows promising activity, other derivatives may offer enhanced efficacy against certain pathogens.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-1-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-6-5-8-13(10-11)14(15)9-4-3-7-12(14)2/h5-6,8,10,12,15H,3-4,7,9H2,1-2H3 |
InChI Key |
ZVFBHASLFZOXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















